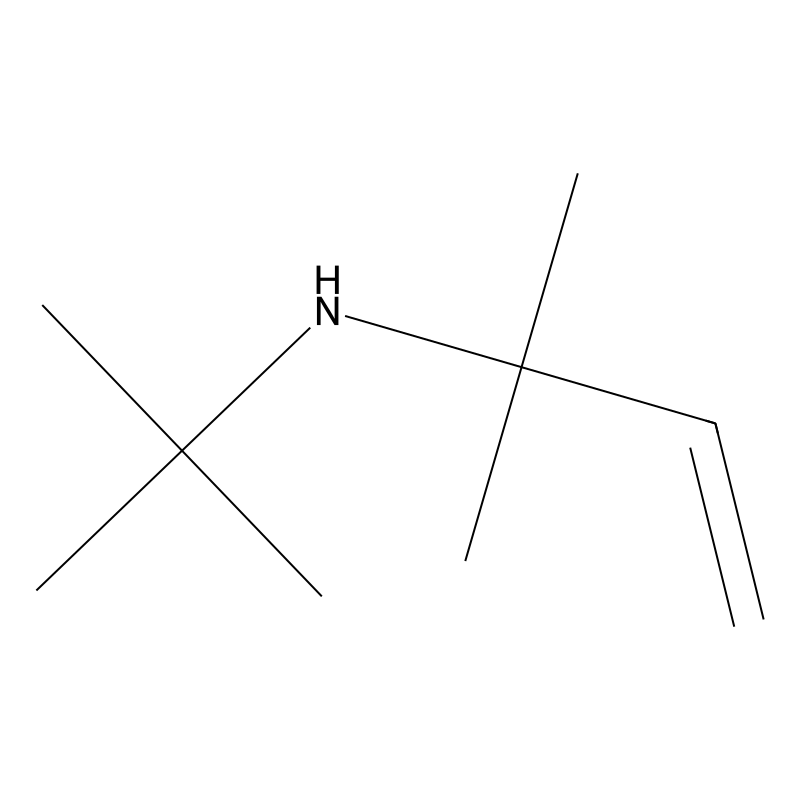

N-tert-Butyl-1,1-dimethylallylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry

- N-TBDAA is used as a building block in the synthesis of more complex organic molecules. Its reactive amine group allows it to participate in condensation reactions with various functional groups PubChem: N-tert-Butyl-1,1-dimethylallylamine: .

Materials Science

- Research explores N-TBDAA's potential use in the development of new materials. For instance, studies investigate its role in the formation of conductive polymers ScienceDirect: Synthesis and electrical properties of poly(N-tert-butylacrylamide-co-N-tert-butyl-1,1-dimethylallylamine): .

Biological Research

N-tert-Butyl-1,1-dimethylallylamine is an organic compound with the chemical formula C₉H₁₉N. It features a tert-butyl group attached to a nitrogen atom, alongside a 1,1-dimethylallyl substituent. This compound is notable for its structural configuration, which includes both aliphatic and aromatic characteristics, making it a subject of interest in organic chemistry and related fields.

- Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, participating in substitution reactions with electrophiles.

- Alkylation Reactions: This compound can undergo alkylation, where it reacts with alkyl halides to form quaternary ammonium salts.

- Oxidation Reactions: Under certain conditions, it can be oxidized to form nitroxyl radicals, which are of interest in radical chemistry .

The synthesis of N-tert-Butyl-1,1-dimethylallylamine typically involves the reaction of tert-butylamine with bicyclic alkenes. The process can be summarized as follows:

- Starting Materials: tert-butylamine and a suitable bicyclic alkene.

- Reaction Conditions: The reaction is generally conducted under controlled conditions to ensure optimal yield.

- Product Isolation: The product is purified through standard organic chemistry techniques such as distillation or chromatography .

N-tert-Butyl-1,1-dimethylallylamine finds applications in several areas:

- Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

- Pharmaceuticals: Due to its biological activity, it may be explored for potential therapeutic applications.

- Chemical Research: It is used in studies related to amine reactivity and radical chemistry.

Studies on the interactions of N-tert-Butyl-1,1-dimethylallylamine with other chemical species have shown that it can form complexes with metal ions and other nucleophiles. These interactions are crucial for understanding its reactivity patterns and potential applications in catalysis and material science .

Several compounds share structural or functional similarities with N-tert-Butyl-1,1-dimethylallylamine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| tert-Butylamine | Simple amine structure | Commonly used as a precursor in organic synthesis |

| N,N-Dimethylbenzylamine | Aromatic amine | Exhibits different reactivity due to aromaticity |

| N,N-Diethylamine | Aliphatic amine | More basic than N-tert-butyl derivatives |

Uniqueness of N-tert-Butyl-1,1-dimethylallylamine:

- The combination of a tert-butyl group with a 1,1-dimethylallyl moiety provides unique steric and electronic properties that differentiate it from simpler amines.

- Its potential biological activity sets it apart from other similar compounds that may not exhibit such properties.

N-tert-Butyl-1,1-dimethylallylamine (CAS 40137-02-8) is a tertiary amine with the molecular formula $$ \text{C}9\text{H}{19}\text{N} $$. Its structure comprises three distinct components:

- A tert-butyl group ($$-\text{C}(\text{CH}3)3$$), a branched four-carbon substituent derived from isobutane.

- A dimethylallyl group ($$-\text{CH}2\text{C}(\text{CH}3)2$$), featuring a conjugated double bond ($$ \text{CH}2=\text{C}(\text{CH}3)2 $$) adjacent to the nitrogen atom.

- A central amine nitrogen bonded to both groups, resulting in a sterically hindered tertiary configuration.

The IUPAC name for this compound is tert-butyl(2-methylbut-3-en-2-yl)amine, reflecting the longest carbon chain in the allyl moiety and the substitution pattern. Common synonyms include N-tert-Butyl-1,1-dimethylallylamine and 2-methyl-N-(2-methylbut-3-en-2-yl)propan-2-amine. The structural identity is further corroborated by its SMILES notation ($$\text{CC(C)(C)NC(C)(C)C=C}$$) and InChI key ($$\text{SXGXCSASZBCDRM-UHFFFAOYSA-N}$$).

| Property | Value | Source |

|---|---|---|

| Molecular formula | $$ \text{C}9\text{H}{19}\text{N} $$ | |

| Molecular weight | 141.25 g/mol | |

| Boiling point | 141°C | |

| Density | 0.774 g/mL at 25°C |

Historical Context in Allylamine Chemistry

The synthesis of allylamines dates to the early 20th century, driven by their utility in pharmaceuticals and agrochemicals. Allylamines like allylamine ($$\text{CH}2=\text{CHCH}2\text{NH}_2$$) were first produced via ammonolysis of allyl chloride. N-tert-Butyl-1,1-dimethylallylamine emerged later as a specialized derivative, leveraging the steric and electronic effects of the tert-butyl group to modulate reactivity.

Key milestones include:

- 1950s–1970s: Development of sterically hindered amines for asymmetric catalysis.

- 1980s–1990s: Use of tert-butylallylamines in Petasis borono-Mannich reactions, enabling multicomponent coupling.

- 2000s–Present: Applications in metal-free decarboxylative couplings, enhancing synthetic efficiency.

Position within Tertiary Amine Classification

Tertiary amines are classified by the presence of three alkyl/aryl groups bonded to nitrogen. N-tert-Butyl-1,1-dimethylallylamine falls into this category, with its nitrogen center bonded to:

- A tert-butyl group.

- Two methyl groups on the allyl moiety.

This classification confers distinct properties:

- Steric hindrance: The bulky tert-butyl group restricts nucleophilic attack on nitrogen, favoring selective reactions at the allylic double bond.

- Electron donation: Alkyl groups enhance nitrogen’s electron density, facilitating coordination in catalytic systems.

Compared to simpler tertiary amines (e.g., trimethylamine), its conjugated allyl system enables unique reactivity, such as -sigmatropic rearrangements.

Significance in Synthetic Organic Chemistry

N-tert-Butyl-1,1-dimethylallylamine serves as a versatile intermediate in organic synthesis:

Multicomponent Reactions

The compound participates in Petasis reactions, coupling with boronic acids and carbonyls to form allylic amines. For example:

$$

\text{R}1\text{B(OH)}2 + \text{R}2\text{CHO} + \text{N-tert-butyl-1,1-dimethylallylamine} \rightarrow \text{R}1\text{R}2\text{C=CHC(CH}3\text{)}2\text{NHC(CH}3\text{)}_3

$$

This method avoids metal catalysts and achieves yields up to 78%.

Steric Directing Effects

The tert-butyl group directs regioselectivity in cycloadditions. In Diels-Alder reactions, the allylamine’s double bond acts as a dienophile, with steric effects favoring endo transition states.

Pharmaceutical Intermediates

While not directly therapeutic, the compound’s derivatives are precursors to antifungal agents (e.g., terbinaffe analogs) and kinase inhibitors. Its stability under acidic conditions makes it suitable for prodrug designs.

Catalysis

In palladium-catalyzed couplings, the amine’s bulky profile suppresses β-hydride elimination, stabilizing transition metals during cross-coupling steps.

Molecular Composition and Structural Features

N-tert-Butyl-1,1-dimethylallylamine exhibits a molecular formula of C₉H₁₉N with a molecular weight of 141.25 grams per mole [1] [2] [3]. The compound possesses the IUPAC name N-tert-butyl-2-methylbut-3-en-2-amine [4], reflecting its structural composition containing both tertiary amine and allyl functionalities.

The canonical SMILES representation CC(C)(C)NC(C)(C)C=C illustrates the complete molecular connectivity [1] [2] [5]. The InChI string InChI=1S/C9H19N/c1-7-9(5,6)10-8(2,3)4/h7,10H,1H2,2-6H3 and corresponding InChI key SXGXCSASZBCDRM-UHFFFAOYSA-N provide definitive structural identification [1] [2] [5] [4].

Tertiary Amine Character

The nitrogen atom in N-tert-Butyl-1,1-dimethylallylamine exists in a tertiary amine configuration, bonded to three carbon atoms with no direct nitrogen-hydrogen bonds [6] [7]. This structural arrangement classifies the compound within the tertiary amine category, distinguished from primary and secondary amines by the absence of N-H bonds [6] [8].

The nitrogen atom adopts sp³ hybridization consistent with tertiary amine geometry [9] [6] [10]. The electron configuration includes three sigma bonds to carbon atoms and one lone pair of electrons occupying the fourth sp³ orbital [10]. This hybridization pattern results in a trigonal pyramidal molecular geometry around the nitrogen center [6] [10] [11].

Structural Geometry and Conformational Analysis

The molecular geometry around the nitrogen atom exhibits trigonal pyramidal characteristics with the nitrogen positioned at the apex [10] [12]. The three carbon substituents extend toward the triangular base of the pyramid, while the nonbonded electron pair occupies the space above the nitrogen apex [10] [12].

Due to the presence of three different substituents attached to nitrogen, the molecule possesses inherent chirality [9] [10]. However, rapid pyramidal inversion occurs through a low-energy transition state approximately 25 kilojoules per mole above the ground state [9] [10]. This inversion process involves momentary rehybridization from sp³ to sp² geometry, followed by return to tetrahedral configuration with inverted stereochemistry [9] [10].

The conformational behavior follows typical patterns for tertiary amines with bulky substituents [13]. Steric interactions between the tert-butyl group and the dimethylallyl moiety influence preferred conformational states, with gauche conformations generally higher in energy than staggered arrangements [13].

Bond Lengths and Angles

Tertiary amines typically exhibit carbon-nitrogen bond lengths in the range of 147 to 148 picometers [14] [12] [15]. The C-N bond length in N-tert-Butyl-1,1-dimethylallylamine falls within this expected range for sp³-sp³ single bonds [14] [15].

The C-N-C bond angles around the nitrogen center range from approximately 108 to 110 degrees [9] [11] [12] [16]. These values reflect the influence of the lone pair electrons, which compress the bond angles below the ideal tetrahedral value of 109.5 degrees [9] [11]. Specifically, literature data for similar tertiary amines indicates C-N-C angles typically measure between 109.71 and 110.77 degrees [16].

Physical Characteristics

State and Appearance

N-tert-Butyl-1,1-dimethylallylamine exists as a colorless liquid under standard conditions [1] [17]. The compound maintains liquid state at room temperature, consistent with its molecular weight and structural features [17].

The density of the compound measures 0.774 grams per milliliter at 25 degrees Celsius [1] [3] [4] [17]. This relatively low density reflects the presence of the bulky tert-butyl group and the branched molecular structure [1] [3].

Boiling and Melting Points

The boiling point of N-tert-Butyl-1,1-dimethylallylamine is established at 141 degrees Celsius at standard atmospheric pressure [1] [2] [3] [4] [18]. This boiling point value appears consistently across multiple literature sources, confirming its reliability [1] [2] [3] [4].

As a tertiary amine, the compound exhibits a boiling point that reflects the absence of intermolecular hydrogen bonding [19] [20]. Tertiary amines generally demonstrate lower boiling points compared to primary and secondary amines of similar molecular weight due to their inability to form hydrogen bonds through N-H interactions [19] [20].

The melting point data for N-tert-Butyl-1,1-dimethylallylamine appears limited in available literature sources. Related tertiary amines with similar structural features typically exhibit melting points well below room temperature [21] [22].

Solubility Profile

The solubility characteristics of N-tert-Butyl-1,1-dimethylallylamine reflect typical behavior for tertiary amines containing significant hydrophobic character. The presence of the tert-butyl group and the dimethylallyl substituent contribute substantial lipophilic character to the molecule [20].

Tertiary amines with five or more carbon atoms generally exhibit limited water solubility [20]. The compound's nine-carbon structure places it beyond the typical water solubility threshold for aliphatic amines [20]. However, the nitrogen lone pair maintains capacity for hydrogen bonding with water molecules, providing some degree of water interaction [20].

Organic solvent solubility is expected to be favorable due to the compound's predominantly hydrocarbon character. The calculated LogP value of 2.73000 indicates moderate lipophilicity [4], suggesting good solubility in nonpolar and moderately polar organic solvents.

Spectroscopic Identifiers

NMR Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of N-tert-Butyl-1,1-dimethylallylamine exhibits characteristic chemical shifts reflecting its structural components. The tert-butyl group displays a distinctive singlet near 1.1 to 1.4 parts per million, representing nine equivalent protons [23] [24] [25]. This signal serves as a highly recognizable feature for tert-butyl identification [24] [25].

The dimethyl groups attached to the allyl carbon appear as singlets in the aliphatic region, typically between 1.0 and 1.5 parts per million [26] [27]. These protons experience minimal deshielding due to their alpha position relative to the nitrogen atom [28] [26].

The allyl proton resonances occur in the vinyl region between 4.6 and 5.9 parts per million [26] [29] [27]. The terminal vinyl protons exhibit characteristic coupling patterns consistent with allyl systems [29] [30]. The geminal coupling between the two vinyl protons typically produces doublet of doublet patterns with coupling constants reflecting their geometric relationship [30].

Protons adjacent to the nitrogen atom (alpha to nitrogen) appear in the range of 2.3 to 3.0 parts per million due to the electron-withdrawing effect of nitrogen [31] [28] [26]. The chemical shift positions depend on the degree of substitution and local electronic environment [31] [28].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of N-tert-Butyl-1,1-dimethylallylamine follows the nitrogen rule, which states that compounds containing an odd number of nitrogen atoms exhibit odd molecular ion masses [32] [33]. The molecular ion peak appears at m/z 141, confirming the presence of one nitrogen atom [32] [33].

Fragmentation patterns typically involve cleavage at the carbon-nitrogen bonds, generating fragments corresponding to the tert-butyl and dimethylallyl portions of the molecule [34] [35]. The tert-butyl cation (m/z 57) often appears as a prominent fragment due to its stability [34]. Loss of the tert-butyl group produces a fragment at m/z 84 [34].

The allyl portion may fragment through various pathways, including loss of methyl groups and rearrangement processes [34] [35]. Alpha cleavage relative to the nitrogen center represents a common fragmentation mode for tertiary amines [34] [35].

IR Absorption Bands

The infrared spectrum of N-tert-Butyl-1,1-dimethylallylamine reflects its tertiary amine character through the absence of N-H stretching vibrations [31] [7] [36]. This distinguishes tertiary amines from primary and secondary amines, which exhibit characteristic N-H stretches in the 3300 to 3500 wavenumber region [31] [36] [28].

Carbon-hydrogen stretching vibrations appear in the typical aliphatic C-H region between 2800 and 3000 wavenumbers [36] [37]. The tert-butyl group contributes multiple C-H stretches in this region [37]. The allyl C-H stretches may appear at slightly higher frequencies due to the sp² character of the vinyl carbon [38].

The carbon-nitrogen stretching vibration occurs as a medium intensity band between 1200 and 1300 wavenumbers [7] [36] [39]. This C-N stretch serves as a diagnostic feature for tertiary amine identification [7] [36]. Additional skeletal vibrations and deformation modes appear in the fingerprint region below 1200 wavenumbers [7] [39].

The synthesis of N-tert-Butyl-1,1-dimethylallylamine can be accomplished through several distinct methodological approaches, each offering unique advantages and limitations for laboratory-scale preparation. These methodologies have been extensively investigated and optimized to provide efficient access to this structurally significant tertiary allylamine compound.

From 1,1-Dimethylallylamine Precursors

The utilization of 1,1-dimethylallylamine precursors represents one of the most direct and efficient approaches for synthesizing N-tert-Butyl-1,1-dimethylallylamine. This methodology primarily relies on the use of tert-butyl 1,1-dimethylallyl carbonate as a prenylation reagent [1]. The reagent demonstrates exceptional capability for effective prenylation of alcohols and amines under mild reaction conditions.

The prenylation approach enables a scalable and efficient synthesis route that offers a straightforward alternative to multistep or catalyst-heavy methods [1]. This methodology proves particularly effective for nonactivated substrates, demonstrating remarkable tolerance for a wide variety of functional groups, including halogens, esters, and nitro groups. The reaction typically proceeds under ambient temperature conditions, eliminating the need for elevated temperatures that might lead to decomposition or unwanted side reactions.

Recent synthetic protocols utilizing 1,1-dimethylallyl esters have demonstrated optimized preparation methods that are not sensitive to reaction scale and afford corresponding products in yields ranging from 70 to 99 percent with high regioselectivity [2]. These one-step preparation methods have proven particularly valuable in the synthesis of C-terminal protected amino acids and peptide derivatives.

A significant advancement in this area involves the copper-catalyzed synthesis employing 3-chloro-3-methyl-1-butyne as a starting material [3]. Treatment of this alkyne with benzoic acid in the presence of anhydrous copper iodide affords the desired 1,1-dimethylpropargyl ester in good yield. Subsequent partial hydrogenation of the alkyne provides the corresponding 1,1-dimethylallyl ester in excellent yield with complete regiochemical control.

Via Alkylation of tert-Butylamine Derivatives

The alkylation of tert-butylamine derivatives represents a fundamental approach for constructing the N-tert-butyl-1,1-dimethylallylamine framework. This methodology involves the nucleophilic substitution reaction between tert-butylamine and suitable allyl halide or alcohol precursors.

Traditional alkylation approaches using tert-butyl halides present significant challenges due to the strong tendency of these substrates to undergo elimination reactions rather than nucleophilic substitution [4]. The highly basic nature of the amine nucleophile promotes E1 elimination of isobutene from tert-butyl bromide, leading to poor yields of the desired alkylated product. To circumvent this limitation, several alternative strategies have been developed.

One promising approach involves the use of tert-butyl alcohol as an alkylating agent under acidic conditions [5]. Deep eutectic solvents consisting of choline bisulfate and p-toluene sulfonic acid have been employed as both solvent and catalyst for the alkylation of phenols with tert-butyl alcohol, achieving 99.5 percent conversion at remarkably mild temperatures of 30 degrees Celsius. This methodology represents a significant improvement over previous reports that required much harsher conditions.

The Eschweiler-Clarke methodology has been successfully employed for the methylation of various amine substrates [6]. This reductive alkylation approach uses formaldehyde and formic acid to introduce methyl groups onto nitrogen, providing an alternative route when direct alkylation proves problematic.

Industrial processes for tert-butylamine production utilize the direct amination of isobutylene using zeolite catalysts at elevated temperatures and pressures [7]. The reaction proceeds with ammonia and isobutene at molar ratios of 1.5:1 or higher, with specialized silica alumina catalysts demonstrating selectivity greater than 99.5 percent for tert-butylamine formation.

Recent developments in self-limiting alkylation chemistry have introduced N-aminopyridinium salts as ammonia surrogates for secondary amine synthesis [8]. This methodology employs cesium carbonate as both base and reductant, enabling selective monoalkylation without overalkylation reactions that typically plague traditional amine alkylation procedures.

Through Cross-Coupling Reactions

Cross-coupling methodologies have emerged as powerful tools for constructing carbon-nitrogen bonds in allylamine synthesis. These approaches typically employ transition metal catalysts to facilitate the formation of N-tert-butyl-1,1-dimethylallylamine through various coupling mechanisms.

Palladium-catalyzed amination of allyl alcohols represents a significant advancement in this area [9]. The use of Pd(Xantphos)Cl2 catalyst enables direct amination of allylic alcohols with amines at room temperature without requiring additives. This method demonstrates compatibility with a variety of functional groups and produces linear allylic amines in good to excellent yields with high stereoselectivity.

Recent developments in nickel-catalyzed photoredox reactions employ tert-butylamine as a cost-effective bifunctional additive, acting simultaneously as both base and ligand [10]. This methodology proves effective for carbon-oxygen and carbon-nitrogen bond-forming reactions with diverse nucleophiles, including phenols, aliphatic alcohols, anilines, sulfonamides, and imines. The protocol demonstrates significant applicability in biomolecule derivatization and facilitates sequential one-pot functionalizations.

The integration of photoredox catalysis with nickel catalysis has enabled new approaches for branched allylamine synthesis [11]. The reaction proceeds under mild conditions using blue light irradiation and organic dye photocatalysts such as 4CzIPN. The scope of suitable reaction partners encompasses alkyl bromides bearing reactive functionalities including esters, nitriles, aldehydes, ketones, and epoxides.

Palladium-catalyzed intermolecular aerobic oxidative amination of terminal alkenes provides an efficient synthesis route for linear allylamine derivatives [12]. This methodology utilizes molecular oxygen as the terminal oxidant, offering an environmentally friendly approach to allylamine construction.

The aminative Suzuki-Miyaura coupling represents a recent breakthrough that incorporates formal nitrene insertion processes into traditional cross-coupling reactions [13]. This methodology alters the products from carbon-carbon-linked biaryls to carbon-nitrogen-carbon-linked diaryl amines, effectively joining Suzuki-Miyaura and Buchwald-Hartwig coupling pathways using the same starting material classes.

Industrial-Scale Production Considerations

The transition from laboratory-scale synthesis to industrial production of N-tert-Butyl-1,1-dimethylallylamine requires careful consideration of numerous factors that influence process economics, safety, and environmental impact. Industrial-scale production demands optimization of reaction conditions, catalyst systems, and separation processes to achieve commercially viable manufacturing.

Process Intensification and Reactor Design

Industrial production typically employs continuous flow reactors or large-scale batch reactors depending on the specific synthetic route selected [7]. For tert-butylamine production, tubular reactors or adiabatic packed bed reactors constructed from inert materials such as chromium-nickel steel or Inconel 600 are preferred to minimize corrosion and maintain product purity.

The reaction-separation coupling approach has demonstrated significant advantages for industrial tert-butylamine production [14]. This methodology employs reactive distillation towers as reaction devices, with catalysts loaded in the middle section and condensers and reboilers positioned at the top and bottom respectively. Unreacted raw materials are continuously recycled through the system, achieving conversions greater than 99.8 percent with selectivity exceeding 96.8 mole percent.

Catalyst System Optimization

Industrial catalyst systems require optimization for longevity, activity, and selectivity while minimizing environmental impact [7]. Silica alumina catalysts with optimized silicon to aluminum ratios demonstrate exceptional performance for tert-butylamine synthesis, achieving selectivities greater than 99.5 percent with minimal coking and extended operational lifetimes exceeding 220 hours.

The development of environmentally friendly catalytic processes has focused on reducing the use of toxic transition metals and harsh reaction conditions [15]. Novel aminomethylation processes for tertiary amine production feature relatively mild reaction conditions without metal catalysts, offering significant advantages for large-scale implementation.

Energy Integration and Process Optimization

Energy integration represents a critical consideration for industrial-scale production. The optimization of reaction temperature profiles, heat recovery systems, and separation energy requirements directly impacts process economics [16]. Response surface methodology and design of experiments approaches enable systematic identification of optimal operating conditions that maximize yield while minimizing energy consumption.

Advanced modeling and optimization strategies incorporate multiscale frameworks featuring targeting approaches, phenomena-based modeling, and hybrid modeling systems [17]. These methodologies enable consideration of sustainability and operability factors to ensure cost-competitive production in dynamic markets with growing environmental awareness.

Quality Control and Process Monitoring

Industrial production requires robust quality control systems that ensure consistent product specifications [18]. Real-time monitoring using gas chromatography, high-performance liquid chromatography, and mass spectrometry enables immediate detection of impurities and process deviations.

The implementation of high-throughput screening methods coupled with continuous reaction monitoring using electrospray ionization mass spectrometry accelerates process optimization and reduces development timelines [19]. These approaches enable rapid identification of optimal conditions for subsequent scale-up under continuous flow conditions.

Purification Techniques and Quality Control

The purification of N-tert-Butyl-1,1-dimethylallylamine requires specialized techniques that address the unique physical and chemical properties of tertiary allylamines. Effective purification strategies must account for the compound's volatility, basicity, and potential for oxidative degradation while achieving the stringent purity specifications required for pharmaceutical and industrial applications.

Chromatographic Separation Methods

Column chromatography represents the primary purification technique for laboratory-scale preparation of N-tert-Butyl-1,1-dimethylallylamine [20]. Silica gel chromatography with hexane and ethyl acetate gradient systems provides effective separation of the target compound from synthetic byproducts and unreacted starting materials. The optimization of mobile phase composition and gradient profiles enables resolution of closely related impurities while maintaining acceptable recovery yields.

The purification of ionizable organic amine compounds presents unique challenges due to their basic nature and tendency to interact strongly with silica-based stationary phases [20]. Alternative chromatographic techniques including the use of basic alumina, reverse-phase chromatography, or specialized amine-compatible stationary phases may be required to achieve optimal separation efficiency.

High-performance liquid chromatography has demonstrated exceptional utility for both analytical determination and preparative purification of allylamine derivatives [21]. Non-aqueous separation systems using styrene/divinylbenzene polymer columns or amino columns enable effective resolution of primary, secondary, and tertiary alkylamines. Post-column fluorescence derivatization techniques provide enhanced sensitivity for trace impurity detection.

Distillation and Thermal Purification

Distillation represents the most practical purification method for industrial-scale production of N-tert-Butyl-1,1-dimethylallylamine [22]. The compound exhibits a boiling point of 141 degrees Celsius at atmospheric pressure, enabling effective separation from higher and lower boiling impurities through fractional distillation.

Industrial distillation systems require careful design to prevent thermal decomposition and oxidative degradation during the purification process [23]. The use of inert atmospheres, reduced pressure conditions, and optimized temperature profiles minimizes product degradation while maintaining high recovery yields.

The purification of bis(tertiary-butylamino)silane derivatives demonstrates the importance of controlled evaporation techniques for volatile amine compounds [23]. Excess tert-butylamine can be effectively removed from liquid mixtures through controlled evaporation under reduced pressure, achieving high purity products suitable for subsequent applications.

Analytical Quality Control Methods

Gas chromatography represents the gold standard for quantitative analysis of N-tert-Butyl-1,1-dimethylallylamine purity and identity [24]. Capillary columns with specialized stationary phases enable separation and quantification of the target compound and related impurities with detection limits in the parts-per-million range.

The analysis of primary, secondary, and tertiary amines requires careful selection of analytical conditions to prevent on-column decomposition and ensure accurate quantification [24]. Temperature programming from 40 to 250 degrees Celsius with helium carrier gas and flame ionization detection provides reliable analytical results for routine quality control applications.

Mass spectrometry provides definitive molecular weight confirmation and structural identification for N-tert-Butyl-1,1-dimethylallylamine [22]. Electrospray ionization and chemical ionization techniques enable detection of the molecular ion and characteristic fragmentation patterns that confirm compound identity and detect trace impurities.

Nuclear magnetic resonance spectroscopy offers comprehensive structural verification capabilities, enabling confirmation of the target compound structure and identification of synthetic impurities [22]. Proton and carbon-13 NMR analysis in deuterated chloroform or other suitable solvents provides complete characterization of the allylamine structure and substitution pattern.

Impurity Profiling and Specifications

The identification and quantification of process-related impurities represents a critical aspect of quality control for pharmaceutical and industrial applications [18]. Related substances, degradation products, and residual solvents must be monitored and controlled within acceptable limits to ensure product safety and efficacy.

Regulatory agencies including the United States Food and Drug Administration and European Medicines Agency enforce stringent guidelines for monitoring and controlling impurities in allylamine derivatives used in pharmaceutical applications [18]. These requirements necessitate comprehensive analytical method development and validation to demonstrate compliance with established specifications.

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive